6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Overview
Description
The compound “6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid” is a pyridazine derivative. Pyridazines are diazines (organic compounds with two nitrogen atoms in a six-membered aromatic ring) with the nitrogen atoms in the 1,2-positions . The presence of an ethylphenyl group and a carboxylic acid group could potentially influence the compound’s reactivity and properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a method like the Japp-Klingemann reaction . The ethylphenyl group could be introduced through a Friedel-Crafts alkylation, and the carboxylic acid group could be introduced through various methods, such as oxidation of a primary alcohol or alkyl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The ethylphenyl group would be a substituent on this ring, and the carboxylic acid group would be attached to the 4-position of the pyridazine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridazine ring, the ethylphenyl group, and the carboxylic acid group. The pyridazine ring could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The carboxylic acid group could participate in reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could result in the compound being acidic. The compound’s solubility would be influenced by the presence of both polar (carboxylic acid) and nonpolar (ethylphenyl) groups .Scientific Research Applications
Synthesis and Antimicrobial Activity : The compound 6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has been involved in the synthesis of various heterocyclic compounds with noted biological activities. For instance, its derivatives have been synthesized and evaluated for their antimicrobial activity against different bacteria and fungi, showcasing its significance in developing potential antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Biological Activity and Chemical Transformations : Additionally, the compound has played a role in the synthesis of various bioactive molecules. For example, it has been used as a starting material in the synthesis of thio-substituted ethyl nicotinate derivatives and pyridothienopyrimidine derivatives, contributing to the field of medicinal chemistry and drug design (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Role in Heterocyclic Synthesis : Furthermore, the compound is utilized in the synthesis of a variety of heterocyclic compounds, serving as a versatile building block. For example, it has been involved in the synthesis of pyranopyrazoles, showcasing its utility in creating diverse molecular structures (Zolfigol et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with receptor-type tyrosine-protein phosphatase beta . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
For instance, it may bind to the active site of the target protein, leading to changes in the protein’s function .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-ethylphenyl)-6-oxo-1H-pyridazine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-8-3-5-9(6-4-8)11-7-10(13(17)18)12(16)15-14-11/h3-7H,2H2,1H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIKMMQYHLFZRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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